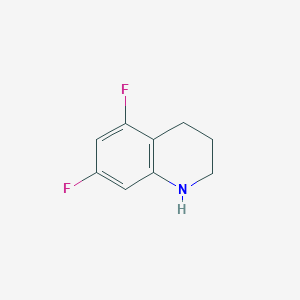

5,7-Difluoro-1,2,3,4-tetrahydroquinoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5,7-difluoro-1,2,3,4-tetrahydroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2N/c10-6-4-8(11)7-2-1-3-12-9(7)5-6/h4-5,12H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVKXXRUGRVDIBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2F)F)NC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701276194 | |

| Record name | 5,7-Difluoro-1,2,3,4-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701276194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939758-78-8 | |

| Record name | 5,7-Difluoro-1,2,3,4-tetrahydroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=939758-78-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,7-Difluoro-1,2,3,4-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701276194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,7-difluoro-1,2,3,4-tetrahydroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5,7-Difluoro-1,2,3,4-tetrahydroquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorination in the Tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous biologically active compounds. Its unique three-dimensional structure allows for diverse substitutions, enabling fine-tuning of pharmacological properties. The strategic incorporation of fluorine atoms into this scaffold, as seen in 5,7-Difluoro-1,2,3,4-tetrahydroquinoline, offers a powerful tool to modulate a molecule's physicochemical and biological characteristics. Fluorine's high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond can significantly enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins. This guide provides a comprehensive technical overview of this compound, including its chemical identity, a proposed synthetic strategy with mechanistic insights, predicted analytical data, and a discussion of its potential applications in drug discovery.

Core Compound Identification and Physicochemical Properties

A precise understanding of a compound's fundamental properties is the cornerstone of any research and development endeavor.

| Property | Value | Source |

| CAS Number | 939758-78-8 | [1][2] |

| Molecular Formula | C₉H₉F₂N | [1][2] |

| Molecular Weight | 169.17 g/mol | [1][3] |

| Monoisotopic Mass | 169.07031 Da | [4] |

| Predicted XlogP | 2.5 | [4] |

| Appearance | (Predicted) Off-white to yellow solid or oil | N/A |

Synthesis and Mechanistic Considerations: A Proposed Pathway

Proposed Synthetic Scheme:

A logical approach would be the reductive cyclization of 3-(2,4-difluorophenyl)propanenitrile or a related derivative. A more direct and widely applicable method is the catalytic hydrogenation of the parent aromatic quinoline.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical):

This protocol is a representative example based on general procedures for similar transformations and should be optimized for this specific substrate.

Step 1: Catalytic Hydrogenation of 5,7-Difluoroquinoline

-

Reactor Setup: To a high-pressure hydrogenation vessel, add 5,7-difluoroquinoline (1.0 eq).

-

Catalyst and Solvent: Under an inert atmosphere (e.g., nitrogen or argon), add 10% Palladium on carbon (Pd/C) (5-10 mol%) and a suitable solvent such as ethanol or acetic acid.

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 50-500 psi) and stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

-

Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of celite to remove the catalyst, washing the filter cake with the reaction solvent.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield this compound.

Causality Behind Experimental Choices:

-

Catalyst Selection: Palladium on carbon (Pd/C) and platinum oxide (PtO₂) are highly effective and commonly used catalysts for the hydrogenation of aromatic nitrogen heterocycles. The choice between them can depend on the specific substrate and desired reaction conditions.

-

Solvent: Ethanol and acetic acid are common solvents for such reductions. Acetic acid can sometimes enhance the rate of hydrogenation of nitrogen-containing heterocycles by protonating the nitrogen atom, thereby activating the ring towards reduction.

-

Pressure and Temperature: These parameters are crucial for achieving complete reduction. Higher pressures of hydrogen increase the concentration of dissolved hydrogen, accelerating the reaction rate. Gentle heating can also increase the reaction rate but should be carefully controlled to avoid side reactions.

Analytical Characterization: Predicted Spectroscopic Data

In the absence of experimentally acquired spectra, we can predict the key features of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound based on the known effects of its structural components.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR:

-

Aromatic Region (δ 6.0-7.0 ppm): The two aromatic protons will exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings. The proton at C6 will likely appear as a triplet of doublets, and the proton at C8 as a doublet of doublets.

-

Aliphatic Region (δ 1.5-3.5 ppm): The protons of the tetrahydroquinoline ring will show characteristic signals. The protons at C2, C3, and C4 will likely appear as multiplets. The NH proton will be a broad singlet, the chemical shift of which will be dependent on the solvent and concentration.

¹³C NMR:

-

The spectrum will show 9 distinct carbon signals.

-

The carbons directly bonded to fluorine (C5 and C7) will appear as doublets with large coupling constants (¹JCF).

-

The carbons adjacent to the fluorinated positions will also show smaller couplings (²JCF and ³JCF).

Mass Spectrometry (MS):

-

Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak at m/z = 169, corresponding to the molecular weight of the compound.

-

Fragmentation Pattern: The fragmentation of tetrahydroquinolines is well-documented. Common fragmentation pathways involve the loss of a hydrogen atom to form a stable dihydroquinolinium ion, and retro-Diels-Alder reactions of the saturated ring. The presence of fluorine atoms may influence the fragmentation pattern, potentially leading to the loss of HF.

Applications in Drug Discovery and Development: A Landscape of Potential

The tetrahydroquinoline scaffold is a cornerstone in the development of a wide range of therapeutic agents. The introduction of two fluorine atoms in this compound is anticipated to enhance its potential as a drug candidate.

Potential Therapeutic Areas:

-

Anticancer Agents: Numerous tetrahydroquinoline derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[5][6] The fluorine atoms can enhance the lipophilicity and metabolic stability of the molecule, potentially leading to improved efficacy and pharmacokinetic profiles.

-

Antimicrobial Agents: The quinoline core is famously present in fluoroquinolone antibiotics. While this compound is not a fluoroquinolone, the presence of the fluorinated quinoline scaffold suggests potential for the development of novel antimicrobial agents.[5]

-

Neuroprotective Agents: Tetrahydroquinoline derivatives have been investigated for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

-

Anti-inflammatory Agents: The anti-inflammatory properties of certain tetrahydroquinoline derivatives make them attractive candidates for the development of new treatments for inflammatory disorders.

The following diagram illustrates the central role of the tetrahydroquinoline scaffold in accessing diverse biological targets.

Caption: Potential therapeutic applications of the difluoro-tetrahydroquinoline scaffold.

Safety and Handling

As a research chemical with limited toxicological data, this compound should be handled with appropriate care in a laboratory setting. Standard safety precautions should be followed:

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion and Future Directions

This compound represents a valuable building block for the synthesis of novel therapeutic agents. The strategic placement of two fluorine atoms on the tetrahydroquinoline scaffold is expected to confer advantageous physicochemical and pharmacological properties. While a dedicated synthesis and full characterization of this specific molecule are yet to be published, this guide provides a robust framework based on established chemical principles and data from related compounds. Further research is warranted to explore the full potential of this and other difluorinated tetrahydroquinoline derivatives in various therapeutic areas. The development of a scalable and efficient synthesis, followed by comprehensive biological evaluation, will be crucial steps in unlocking the therapeutic promise of this intriguing molecule.

References

-

Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. PubMed Central. (2023-10-16). [Link]

-

Synthesis and biological evaluation of some novel tetrahydroquinolines as anticancer and antimicrobial agents. PubMed. [Link]

-

Design, synthesis, and biological evaluation of tetrahydroquinolin derivatives as potent inhibitors of CBP bromodomain. PubMed. [Link]

-

VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry. [Link]

-

Design, synthesis, and biological antitumor evaluation of tetrahydroisoquinoline derivatives. ScienceDirect. (2024-09-01). [Link]

-

Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer. PubMed Central. [Link]

-

1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. ResearchGate. (2006-08-01). [Link]

-

Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. MDPI. [Link]

-

Synthesis and biological evaluation of fluoro-substituted 3,4-dihydroquinazoline derivatives for cytotoxic and analgesic effects. PubMed. (2017-09-01). [Link]

-

Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. PubMed. (2008-04-15). [Link]

-

1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. [Link]

-

Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. PubMed Central. [Link]

-

5,7-Difluoroquinoline. PubChem. [Link]

-

Quinoline, 1,2,3,4-tetrahydro-. NIST WebBook. [Link]

-

This compound. PubChemLite. [Link]

-

13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000725). Human Metabolome Database. [Link]

-

Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. MDPI. [Link]

-

Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. PubMed Central. (2024-02-16). [Link]

-

1,2,3,4-Tetrahydroquinoline. PubChem. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Page loading... [guidechem.com]

- 3. scbt.com [scbt.com]

- 4. PubChemLite - this compound (C9H9F2N) [pubchemlite.lcsb.uni.lu]

- 5. Synthesis and biological evaluation of some novel tetrahydroquinolines as anticancer and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and biological antitumor evaluation of tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical properties of 5,7-Difluoro-1,2,3,4-tetrahydroquinoline

An In-depth Technical Guide to the Physicochemical Properties of 5,7-Difluoro-1,2,3,4-tetrahydroquinoline

Abstract: this compound is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug development. The tetrahydroquinoline scaffold is a privileged structure found in numerous bioactive molecules, and the strategic introduction of fluorine atoms can profoundly influence key pharmaceutical properties such as metabolic stability, binding affinity, and lipophilicity.[1] This guide provides a comprehensive analysis of the core physicochemical properties of this compound, offering both theoretical insights and detailed experimental protocols for its characterization. This document is intended for researchers, medicinal chemists, and drug development professionals who require a deep understanding of this compound's behavior to advance their scientific objectives.

Molecular Identity and Structural Characteristics

This compound is a derivative of tetrahydroquinoline featuring two fluorine atoms on its aromatic ring. This substitution pattern is critical, as the strong electron-withdrawing nature of fluorine can significantly alter the electron distribution and, consequently, the chemical reactivity and biological interactions of the molecule.

| Identifier | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 939758-78-8 | [2] |

| Molecular Formula | C₉H₉F₂N | [2][3] |

| Molecular Weight | 169.17 g/mol | [3] |

| Canonical SMILES | C1CC2=C(C=C(C=C2F)F)NC1 | [2][4] |

| InChIKey | CVKXXRUGRVDIBD-UHFFFAOYSA-N | [2][4] |

| Monoisotopic Mass | 169.07030562 Da | [2][4] |

Core Physicochemical Properties

The physicochemical properties of a drug candidate are paramount as they govern its absorption, distribution, metabolism, and excretion (ADME) profile. Below is a summary of the key properties for this compound.

| Property | Value / Description | Significance in Drug Development |

| Appearance | Expected to be a solid or oil at room temperature. Related compounds like 6-Fluoro-1,2,3,4-tetrahydroquinoline appear as a white to pale yellow fused solid or crystalline powder.[5] | Affects handling, formulation, and storage requirements. |

| Melting Point | Data not publicly available. For context, the parent compound 1,2,3,4-tetrahydroquinoline has a melting point of 9-14 °C. Purity significantly affects the melting point; pure compounds have a sharp range, while impurities cause depression and broadening.[6] | A key indicator of purity and lattice energy. Important for solid-state characterization and formulation. |

| Boiling Point | Data not publicly available. The parent compound 1,2,3,4-tetrahydroquinoline boils at 249-251 °C.[7] | Indicates volatility; relevant for purification by distillation and stability at high temperatures. |

| pKa (Basicity) | Predicted to be lower than the parent compound (pKa ≈ 5.15) due to the electron-withdrawing fluorine atoms. | Determines the ionization state at physiological pH (7.4), which critically impacts solubility, membrane permeability, and receptor binding. |

| LogP | XLogP3-AA: 2.5 | [2][4] |

Solubility Profile

The solubility of a compound in both aqueous and organic media is a critical factor for its formulation and bioavailability.

Theoretical Assessment: The 1,2,3,4-tetrahydroquinoline core is predominantly nonpolar. The two fluorine atoms further increase the molecule's hydrophobicity. However, the secondary amine (NH group) provides a site for hydrogen bonding and, more importantly, can be protonated in acidic conditions to form a water-soluble ammonium salt.

Therefore, this compound is expected to be:

-

Soluble in common organic solvents like dichloromethane (DCM), chloroform, ethyl acetate, and alcohols.

-

Sparingly soluble to insoluble in neutral water.

-

More soluble in acidic aqueous solutions (e.g., 5% HCl) due to the formation of the protonated species.[8][9]

Spectroscopic Characterization

For any synthesized compound, structural confirmation is essential. Below are the expected spectroscopic signatures for this compound.

-

¹H NMR:

-

Aromatic Region: Two signals are expected in the aromatic region (approx. 6.0-7.5 ppm), appearing as complex multiplets due to H-H and H-F coupling.

-

Aliphatic Region: Three distinct signals corresponding to the protons on C2, C3, and C4 of the tetrahydroquinoline ring system (approx. 1.5-3.5 ppm). These will likely appear as multiplets (e.g., triplets or quintets) due to coupling with adjacent protons.

-

Amine Proton: A broad singlet for the N-H proton, the chemical shift of which can vary depending on solvent and concentration.

-

-

¹³C NMR:

-

Nine distinct carbon signals are expected.

-

Aromatic Carbons: Signals for the six aromatic carbons, with those directly bonded to fluorine exhibiting large C-F coupling constants. The chemical shifts will be influenced by the fluorine substitution.

-

Aliphatic Carbons: Signals for the three aliphatic carbons (C2, C3, C4).

-

-

Mass Spectrometry (MS):

-

The high-resolution mass spectrum should show a molecular ion peak [M+H]⁺ at m/z 170.0776, corresponding to the protonated molecule (C₉H₁₀F₂N⁺).

-

Experimental Protocols for Physicochemical Characterization

To ensure scientific rigor, the theoretical properties described above must be confirmed through empirical measurement. The following section details standardized protocols for determining these key parameters.

Melting Point Determination (Capillary Method)

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. This method involves heating a small sample in a capillary tube at a controlled rate.[10]

Methodology:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. If the solid is granular, gently pulverize it with a mortar and pestle.[11]

-

Capillary Loading: Press the open end of a capillary tube into the powdered sample. Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the solid into the closed end. The packed sample height should be 2-3 mm.[11][12]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., Mel-Temp).

-

Rapid Determination (Optional but Recommended): If the approximate melting point is unknown, perform a quick determination by heating at a rapid rate (e.g., 10-20 °C/min) to find a rough range.[6][11]

-

Accurate Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Using a fresh sample, begin heating at a slow, controlled rate (1-2 °C/min).[11][12]

-

Observation and Recording: Record two temperatures:

-

T₁: The temperature at which the first droplet of liquid appears.

-

T₂: The temperature at which the entire sample becomes a clear liquid.

-

-

Reporting: Report the result as a melting range (T₁ - T₂).

Causality: A slow heating rate is crucial for ensuring that the temperature of the heating block, the thermometer, and the sample are all in thermal equilibrium, leading to an accurate measurement. Impurities disrupt the crystal lattice, requiring less energy to break the intermolecular forces, which results in a lower and broader melting range.[6][12]

Solubility Determination (Qualitative)

Principle: This protocol establishes a qualitative solubility profile by observing the dissolution of a fixed amount of solute in a fixed volume of various solvents. The principle of "like dissolves like" is a useful guideline, where polar solutes dissolve in polar solvents and nonpolar solutes in nonpolar solvents.[13]

Methodology:

-

Sample Preparation: Place approximately 20-30 mg of the compound into separate, labeled test tubes.

-

Solvent Addition: To each tube, add 1 mL of a different test solvent (e.g., Water, 5% HCl, 5% NaHCO₃, 5% NaOH, Ethanol, Dichloromethane) in small portions.

-

Mixing: After each addition, shake or vortex the tube vigorously for at least 60 seconds to facilitate dissolution.[8][13]

-

Observation: Visually inspect the tube for any undissolved solid. If the compound dissolves completely, it is deemed "soluble." If it remains partially or fully undissolved, it is "insoluble."

-

pH Test (for Water): If the compound is water-soluble, test the resulting solution with litmus or pH paper to determine if it is acidic, basic, or neutral.[9][14]

Causality: Solubility in acidic (HCl) or basic (NaOH) solutions provides strong indications of the compound's functional groups. Solubility in 5% HCl suggests the presence of a basic group, such as an amine, which is protonated to form a soluble salt.[8][9] In contrast, solubility in 5% NaOH would indicate an acidic functional group.

pKa Determination (Potentiometric Titration)

Principle: The pKa is the negative logarithm of the acid dissociation constant. For a base, it refers to the pKa of its conjugate acid. Potentiometric titration is a highly accurate method where a solution of the amine is titrated with a strong acid (e.g., HCl), and the pH is monitored with a calibrated pH meter. The pKa corresponds to the pH at which the amine is exactly 50% protonated.[15][16]

Methodology:

-

Solution Preparation: Accurately prepare a dilute solution of this compound (e.g., 0.01 M) in a suitable solvent, often a water-cosolvent mixture (like ethanol-water) if aqueous solubility is low.[17]

-

Titrant: Use a standardized solution of a strong acid, such as 0.1 M HCl.

-

Titration Setup: Place the amine solution in a beaker with a magnetic stirrer. Immerse a calibrated pH electrode and the tip of a burette containing the HCl titrant.

-

Titration: Add the HCl titrant in small, precise increments. After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

-

Data Analysis:

-

Plot pH (y-axis) versus the volume of HCl added (x-axis) to generate a titration curve.

-

Determine the equivalence point, which is the point of maximum slope on the curve (the inflection point). This can be found by examining the first derivative of the curve (ΔpH/ΔV).

-

The half-equivalence point occurs at exactly half the volume of the equivalence point.

-

The pKa is equal to the pH of the solution at the half-equivalence point.

-

Causality: At the half-equivalence point, the concentrations of the free amine ([B]) and its protonated conjugate acid ([BH⁺]) are equal. According to the Henderson-Hasselbalch equation for a base (pOH = pKb + log([BH⁺]/[B])), when [B] = [BH⁺], pOH = pKb. Since pH + pOH = 14 and pKa + pKb = 14, it follows that at this point, pH = pKa.

LogP Determination (Shake-Flask Method)

Principle: The partition coefficient (P) is the ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium, typically n-octanol and water. LogP is its decadic logarithm. The shake-flask method is the gold standard and involves directly measuring the compound's concentration in each phase after partitioning.[18][19]

Methodology:

-

Phase Preparation: Prepare water (often a buffer at pH 7.4 to ensure a consistent ionization state) and n-octanol. Pre-saturate the n-octanol with the aqueous phase and vice-versa by mixing them and allowing them to separate. This prevents volume changes during the experiment.[20]

-

Partitioning:

-

Add a known amount of the compound to a mixture of the pre-saturated n-octanol and aqueous buffer (e.g., 5 mL of each) in a glass vial.

-

Seal the vial and shake or vortex it vigorously for a set period (e.g., 30 minutes to 1 hour) to ensure equilibrium is reached.

-

-

Phase Separation: Centrifuge the mixture (e.g., 10 minutes at 2000 rpm) to achieve a clean separation of the two layers.[19]

-

Quantification:

-

Carefully withdraw a precise aliquot from the n-octanol layer and another from the aqueous layer.

-

Determine the concentration of the compound in each aliquot using a suitable analytical technique, such as HPLC-UV or LC-MS. A calibration curve must be prepared for accurate quantification.

-

-

Calculation: Calculate LogP using the formula:

-

LogP = log₁₀ ([Concentration in Octanol] / [Concentration in Water])

-

Causality: This direct measurement provides the most accurate LogP value because it empirically determines the compound's distribution preference between a lipid-like (n-octanol) and an aqueous environment, which is a fundamental predictor of its behavior in biological systems.[18] The use of a pH 7.4 buffer is critical for measuring the distribution coefficient (LogD), which accounts for both ionized and neutral species and is more physiologically relevant than LogP for ionizable compounds.

Conclusion

This compound possesses a distinct set of physicochemical properties shaped by its heterocyclic core and fluorine substituents. Its predicted moderate lipophilicity (XLogP3-AA = 2.5) and basicity make it an interesting scaffold for drug design. Understanding these properties is not merely an academic exercise; it is a prerequisite for rational drug design, enabling scientists to predict a molecule's ADME profile, optimize its formulation, and ultimately enhance its potential as a therapeutic agent. The experimental protocols detailed herein provide a robust framework for researchers to validate these characteristics and build a comprehensive data package for this promising molecule.

References

- Melting point determination. [URL: https://www.chem.ucla.edu/~bacher/General/30BL/tips/meltingpoint.html]

- Westlab Canada. (2023, May 8). Measuring the Melting Point. [URL: https://www.westlab.com/blogs/news/measuring-the-melting-point]

- SSERC. Melting point determination. [URL: https://www.sserc.org.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [URL: https://www.calstatela.edu/sites/default/files/dept/chem/qual-organic-solubility-and-class-tests.pdf]

- Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_Lab_Techniques_(Nichols)/06%3A_Miscellaneous_Techniques/6.01%3A_Melting_Point/6.

- Scribd. Procedure For Determining Solubility Of Organic Compounds. [URL: https://www.scribd.com/document/352125195/Procedure-For-Determining-Solubility-of-Organic-Compounds]

- Experiment 1 - Melting Points. [URL: https://www.csus.edu/indiv/m/mackj/chem5/MeltingPoints.pdf]

- Experiment: Solubility of Organic & Inorganic Compounds. [URL: https://www.mcc.edu/pdf/p-labs/136/c136_solubility_of_organic_compounds.pdf]

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [YouTube]. [URL: https://www.youtube.

- Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. [URL: https://encyclopedia.pub/entry/28615]

- Quora. (2017, June 24). How to determine the solubility of organic compounds. [URL: https://www.quora.com/How-do-you-determine-the-solubility-of-organic-compounds]

- DTIC. SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. [URL: https://apps.dtic.mil/sti/tr/pdf/AD0286334.pdf]

- JoVE. (2019, January 30). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. [URL: https://www.jove.com/t/58604/a-new-straightforward-method-for-lipophilicity-logp-measurement]

- DOI. Detailed procedure for calculating pKa. The dissociation constant of amine (K1) can be expressed as. [URL: https://www.doi.org/10.1016/j.cej.2015.02.051]

- Bio-protocol. Determination of partition coefficients (log P). [URL: https://bio-protocol.org/exchange/minidetail?type=30&id=10101740]

- Guidechem. 5,7-Difluoro-1,2,3,4-tetra hydroquinoline 939758-78-8 wiki. [URL: https://www.guidechem.com/wiki/939758-78-8.html]

- Thermo Fisher Scientific. Calculate reagent log P values to determine solubility characteristics. [URL: https://www.thermofisher.com/us/en/home/life-science/protein-biology/protein-biology-learning-center/protein-biology-resource-library/pierce-protein-methods/overview-crosslinking.html]

- Agilent. Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. [URL: https://www.agilent.

- Scholaris. Experimental and Prediction Approaches to Determine Dissociation Constants (pKa) of Amines. [URL: https://scholaris.

- PubChem. 5,6-Difluoro-2-methyl-1,2,3,4-tetrahydroquinoline. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/10773805]

- MDPI. (2021). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. [URL: https://www.mdpi.com/1420-3049/26/16/4955]

- Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). [URL: https://hmdb.ca/spectra/nmr_one_d/1020]

- Thermo Fisher Scientific. 6-Fluoro-1,2,3,4-tetrahydroquinoline, 97%. [URL: https://www.thermofisher.

- A simple and efficient model for the estimation of alkylamine basicities (through corresponding pKa values) is developed. [URL: https://www.researchgate.

- PubChem. 5,7-Difluoro-1,2,3,4-tetrahydroquinolin-3-ol. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/107447215]

- PubChem. 1,2,3,4-Tetrahydroquinoline. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/69460]

- PubChem. 5,7-Difluoroquinoline. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/3015686]

- PubChemLite. This compound. [URL: https://pubchemlite.deepchem.io/compound/CID-16244393]

- Organic Chemistry Portal. Synthesis of tetrahydroquinolines. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/quinolines/tetrahydroquinolines.shtm]

- Santa Cruz Biotechnology. This compound. [URL: https://www.scbt.com/p/5-7-difluoro-1-2-3-4-tetrahydroquinoline-939758-78-8]

- MDPI. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. [URL: https://www.mdpi.com/1420-3049/23/10/2660]

- ResearchGate. Synthesis of 5,7‐dichloro‐1,2,3,4‐tetrahydroisoquinoline‐6‐carboxylic... [URL: https://www.researchgate.net/figure/Synthesis-of-5-7-dichloro-1-2-3-4-tetrahydroisoquinoline-6-carboxylic-acid-6-Reagents_fig1_343685640]

- PubMed Central. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6222767/]

- TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [URL: https://www.tsijournals.com/articles/1h-and-13c-nmr-investigation-of-quinoline-pharmaceutical-derivatives-interpretation-of-chemical-shifts-and-their-comparison-wit.pdf]

- Sigma-Aldrich. 1,2,3,4-Tetrahydroquinoline. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/t16809]

- ResearchGate. (2025, August 6). 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. [URL: https://www.researchgate.

- ChemicalBook. 1,2,3,4-Tetrahydroquinoline(635-46-1) 13C NMR spectrum. [URL: https://www.chemicalbook.com/spectrum/635-46-1_13cnmr.htm]

- Chem-Impex. 1,2,3,4-Tetrahydroquinoline. [URL: https://www.chemimpex.com/products/05728]

- Wikipedia. Tetrahydroquinoline. [URL: https://en.wikipedia.org/wiki/Tetrahydroquinoline]

Sources

- 1. Tetrahydroquinoline - Wikipedia [en.wikipedia.org]

- 2. Page loading... [guidechem.com]

- 3. scbt.com [scbt.com]

- 4. PubChemLite - this compound (C9H9F2N) [pubchemlite.lcsb.uni.lu]

- 5. 6-Fluoro-1,2,3,4-tetrahydroquinoline, 97% 250 mg | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 6. SSERC | Melting point determination [sserc.org.uk]

- 7. chemimpex.com [chemimpex.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. scribd.com [scribd.com]

- 10. westlab.com [westlab.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 13. chem.ws [chem.ws]

- 14. quora.com [quora.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. mdpi.com [mdpi.com]

- 17. apps.dtic.mil [apps.dtic.mil]

- 18. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 19. bio-protocol.org [bio-protocol.org]

- 20. agilent.com [agilent.com]

An In-depth Technical Guide to the Molecular Structure of 5,7-Difluoro-1,2,3,4-tetrahydroquinoline

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Tetrahydroquinolines in Modern Drug Discovery

The 1,2,3,4-tetrahydroquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic pharmaceuticals.[1][2] Its prevalence is a testament to its favorable pharmacological properties and its ability to interact with a wide range of biological targets.[1][3][4] The strategic incorporation of fluorine atoms into this privileged scaffold, as seen in 5,7-difluoro-1,2,3,4-tetrahydroquinoline, represents a powerful approach in modern drug design. Fluorination can profoundly alter a molecule's physicochemical and biological properties, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability. This guide provides a comprehensive technical overview of the molecular structure of this compound, offering insights into its electronic and conformational characteristics, and providing a framework for its synthesis and characterization.

Molecular Structure and Properties

This compound is a heterocyclic compound with the chemical formula C₉H₉F₂N.[5][6] The molecule consists of a di-fluorinated benzene ring fused to a saturated six-membered nitrogen-containing ring. The fluorine atoms are located at positions 5 and 7 of the aromatic ring.

Core Chemical and Physical Properties

A summary of the key computed and reported properties for this compound is presented in the table below. It is important to note that while some properties are predicted through computational models, they provide a valuable starting point for experimental design.

| Property | Value | Source |

| Molecular Formula | C₉H₉F₂N | [5], [6] |

| Molecular Weight | 169.175 g/mol | [5] |

| Monoisotopic Mass | 169.07030562 Da | [5] |

| XLogP3-AA (Predicted) | 2.5 | [6] |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 3 | |

| Topological Polar Surface Area | 12 Ų | |

| CAS Number | 939758-78-8 | [5] |

Conformational Analysis

The saturated portion of the 1,2,3,4-tetrahydroquinoline ring system allows for the existence of multiple conformers. The parent 1,2,3,4-tetrahydroquinoline molecule has been shown to exist in several conformations, including half-chair, boat, and sofa forms. High-resolution microwave spectroscopy and quantum chemistry calculations have determined that the lowest energy conformer is a pair of energetically equivalent enantiomers.

The introduction of fluorine atoms at the 5 and 7 positions is not expected to dramatically alter the fundamental conformational preferences of the saturated ring. However, the strong electron-withdrawing nature of fluorine can influence the electronic distribution within the aromatic ring and potentially affect the puckering of the adjacent saturated ring through subtle electronic effects.

Caption: Possible conformations of the 1,2,3,4-tetrahydroquinoline skeleton.

Proposed Synthesis and Characterization

Proposed Synthetic Pathway

A common and effective method for the synthesis of tetrahydroquinolines is the reduction of the corresponding quinoline. Therefore, a logical approach would be the synthesis of 5,7-difluoroquinoline followed by its reduction.

Caption: Proposed two-step synthesis of the target molecule.

Experimental Protocol: A Theoretical Approach

Step 1: Synthesis of 5,7-Difluoroquinoline (Skraup Reaction)

-

Rationale: The Skraup synthesis is a classic and reliable method for the preparation of quinolines from anilines.

-

Procedure:

-

To a mixture of 3,5-difluoroaniline and glycerol, slowly add concentrated sulfuric acid with cooling.

-

Add an oxidizing agent, such as nitrobenzene or arsenic pentoxide.

-

Heat the mixture under reflux for several hours.

-

After cooling, pour the reaction mixture into water and neutralize with a base (e.g., sodium hydroxide) to precipitate the crude product.

-

Purify the crude 5,7-difluoroquinoline by steam distillation or column chromatography.

-

Step 2: Reduction of 5,7-Difluoroquinoline to this compound

-

Rationale: The reduction of the pyridine ring of the quinoline nucleus can be achieved using various reducing agents. Catalytic hydrogenation is often a clean and efficient method.

-

Procedure:

-

Dissolve 5,7-difluoroquinoline in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalyst, typically 10% palladium on carbon (Pd/C).

-

Subject the mixture to hydrogenation in a Parr apparatus or under a hydrogen balloon at room temperature and atmospheric or slightly elevated pressure.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, filter the catalyst and remove the solvent under reduced pressure to yield the crude this compound.

-

Purify the product by column chromatography or distillation under reduced pressure.

-

Spectroscopic Characterization: Predicted Data

In the absence of experimentally acquired spectra for this compound, the following predictions can be made based on the known spectral data of the parent compound and the influence of fluorine substituents.

¹H NMR Spectroscopy:

-

Aromatic Region (δ 6.0-7.0 ppm): The protons on the aromatic ring (H-6 and H-8) are expected to appear in this region. Due to coupling with the adjacent fluorine atoms, these signals will likely be complex multiplets (e.g., doublets of doublets or triplets).

-

Aliphatic Region (δ 1.5-3.5 ppm): The protons of the saturated ring (at C-2, C-3, and C-4) will appear in this upfield region. The protons at C-2 and C-4, being adjacent to the nitrogen and aromatic ring respectively, will be deshielded relative to the C-3 protons.

-

N-H Proton: The proton on the nitrogen atom will likely appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.

¹³C NMR Spectroscopy:

-

Aromatic Region (δ 100-160 ppm): The carbon atoms of the aromatic ring will resonate in this region. The carbons directly bonded to fluorine (C-5 and C-7) will show large one-bond carbon-fluorine coupling constants (¹JCF).

-

Aliphatic Region (δ 20-50 ppm): The signals for the C-2, C-3, and C-4 carbons will be found in this region.

¹⁹F NMR Spectroscopy:

-

The two fluorine atoms at positions 5 and 7 are chemically non-equivalent and are expected to show two distinct signals in the ¹⁹F NMR spectrum. The chemical shifts will be in the typical range for aryl fluorides.

Mass Spectrometry:

-

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 169. The fragmentation pattern would likely involve the loss of small neutral molecules and radicals from the saturated ring.

Infrared (IR) Spectroscopy:

-

N-H Stretch: A characteristic absorption band for the N-H stretching vibration is expected in the region of 3300-3500 cm⁻¹.

-

C-H Stretches: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while aliphatic C-H stretches will be observed below 3000 cm⁻¹.

-

C=C Stretches: Aromatic C=C stretching bands will be present in the 1450-1600 cm⁻¹ region.

-

C-F Stretches: Strong absorption bands corresponding to the C-F stretching vibrations are expected in the range of 1100-1300 cm⁻¹.

Applications in Drug Development

The this compound scaffold is a promising starting point for the design of novel therapeutic agents. The presence of two fluorine atoms can enhance the molecule's lipophilicity, which can improve its ability to cross cell membranes. Furthermore, the carbon-fluorine bond is exceptionally strong, making the aromatic ring more resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to an increased in vivo half-life and improved pharmacokinetic profile of drug candidates.

The tetrahydroquinoline nucleus is a known pharmacophore for a variety of biological targets. Therefore, derivatives of this compound could be explored for a wide range of therapeutic applications, including but not limited to:

-

Antiviral and antibacterial agents

-

Central nervous system (CNS) active agents

-

Cardiovascular drugs

Conclusion

This compound is a molecule of significant interest for medicinal chemistry and drug discovery. While detailed experimental data for this specific compound is not yet widely available, this guide has provided a comprehensive overview of its molecular structure, predicted properties, and a plausible route for its synthesis and characterization. The unique combination of the privileged tetrahydroquinoline scaffold with the strategic placement of fluorine atoms makes this compound and its derivatives highly attractive targets for future research and development in the pharmaceutical sciences.

References

-

PubChem. This compound. [Link]

-

Sridharan, V., Suryavanshi, P. A., & Menéndez, J. C. (2011). Advances in the Chemistry of Tetrahydroquinolines. Chemical Reviews, 111(11), 7157–7259. [Link]

-

Katritzky, A. R., Rachwal, S., & Rachwal, B. (1996). Recent Progress in the Synthesis of 1,2,3,4-Tetrahydroquinolines. Tetrahedron, 52(48), 15031–15070. [Link]

-

Lipunova, G. N., Nosova, E. V., & Charushin, V. N. (2015). Fluorinated Quinolines: Synthesis, Properties and Applications. In Fluorine in Heterocyclic Chemistry (pp. 59-115). Springer, Cham. [Link]

-

Kaur, H., Kumar, M., & Singh, P. (2020). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry, 11(11), 1213-1233. [Link]

-

Bunce, R. A., & Schammerhorn, E. J. (2010). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 15(7), 4947–4979. [Link]

- Patel, K. R., & Patel, H. V. (2014). 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 6(7), 205-213.

-

Warsitz, M., & Doye, S. (2020). Two‐Step Procedure for the Synthesis of 1,2,3,4‐Tetrahydro‐quinolines. European Journal of Organic Chemistry, 2020(43), 6825-6834. [Link]

-

NIST WebBook. Quinoline, 1,2,3,4-tetrahydro-. [Link]

-

Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

-

PubChem. 5,7-Difluoroquinoline. [Link]

-

ResearchGate. 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. [Link]

-

ResearchGate. 6,7-Difluoro-1,2,3,4-tetrahydroquinoxaline-5,8-dicarbonitrile. [Link]

-

MDPI. Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. [Link]

-

NIH. Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents. [Link]

-

ResearchGate. 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top; starting material) and the coupling derivatives 13a–d. [Link]

-

RSC Publishing. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. [Link]

-

ResearchGate. FT-IR spectra of (a) 2,5-dihydroxy-P-benzoquinone and its complexes... [Link]

-

PubMed. 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. [Link]

Sources

- 1. PubChemLite - 5,7-difluoro-1,2,3,4-tetrahydroisoquinolin-1-one (C9H7F2NO) [pubchemlite.lcsb.uni.lu]

- 2. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 4. Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. PubChemLite - this compound (C9H9F2N) [pubchemlite.lcsb.uni.lu]

- 7. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

The Emergence of Difluorinated Tetrahydroquinolines: A Technical Guide to Their Synthesis, Biological Activity, and Therapeutic Promise

Abstract

The 1,2,3,4-tetrahydroquinoline (THQ) core is a quintessential privileged scaffold in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a vast array of biological activities.[1][2] The strategic introduction of fluorine atoms into this scaffold has emerged as a powerful tool to modulate its physicochemical and pharmacological properties. This guide provides an in-depth technical exploration of difluorinated tetrahydroquinolines, a subclass of compounds demonstrating significant therapeutic potential. We will dissect the rationale behind their synthesis, explore the breadth of their biological activities—from anticancer to neuroprotective—elucidate their mechanisms of action, and provide robust, field-proven experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical space for next-generation therapeutics.

The Strategic Imperative of Fluorination in Tetrahydroquinoline Scaffolds

The tetrahydroquinoline framework, a fusion of a benzene and a piperidine ring, offers a three-dimensional architecture ripe for chemical modification.[2] Its inherent bioactivity is well-documented, but the true power of this scaffold is realized through strategic functionalization. The introduction of fluorine, particularly difluorination, is not merely an incremental change; it is a transformative strategy in drug design.

The rationale for incorporating fluorine is multifaceted. The high electronegativity and small size of the fluorine atom can profoundly alter a molecule's properties:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, often blocking sites of metabolic oxidation and thereby increasing the compound's half-life.

-

Binding Affinity: Fluorine can engage in unique non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with target proteins, enhancing binding affinity and potency.[3]

-

Lipophilicity and Permeability: Strategic fluorination can increase lipophilicity, which can improve a compound's ability to cross cellular membranes, including the blood-brain barrier.[4]

Consequently, difluorinated tetrahydroquinolines represent a class of molecules engineered for enhanced performance, offering improved stability, target engagement, and pharmacokinetic profiles compared to their non-fluorinated counterparts.

Synthetic Pathways: Constructing the Difluorinated Core

The synthesis of difluorinated tetrahydroquinolines requires a deliberate and strategic approach, typically involving either the use of pre-fluorinated building blocks or the late-stage introduction of fluorine atoms onto the THQ core.

Common synthetic strategies for the core THQ structure include the Povarov reaction, multicomponent reactions, and the catalytic hydrogenation of quinolines.[5][6][7] The choice of method is critical as it dictates the potential for substitution patterns and stereochemical control. For instance, chiral phosphoric acid catalysts can enable the enantioselective synthesis of THQs, a crucial consideration for developing drugs with specific target interactions.[6]

The introduction of the difluoro-moiety can be achieved via several routes:

-

Fluorinated Starting Materials: Utilizing commercially available difluoro-anilines or difluoro-benzaldehydes as starting materials in a classical THQ synthesis (e.g., Povarov or Friedländer annulation) is a common and reliable approach.

-

Direct C-H Fluorination: Advances in catalysis have enabled the direct fluorination of C-H bonds on the aromatic ring of a pre-formed quinoline or THQ, often using electrophilic fluorinating agents like Selectfluor.[8] This method offers late-stage functionalization, allowing for rapid diversification of lead compounds.

The causality behind these choices is rooted in efficiency and modularity. Using fluorinated building blocks is often more straightforward for initial library synthesis, while direct fluorination provides a powerful tool for structure-activity relationship (SAR) studies on an established scaffold.

Antibacterial Activity

Drawing from the legacy of fluoroquinolone antibiotics, difluorinated THQs also show significant potential as antibacterial agents, particularly against multidrug-resistant Gram-positive bacteria. [9][10] Mechanism of Action: The primary mechanism is the inhibition of bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. [9][11]* DNA Gyrase: This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process essential for DNA replication and transcription. [11]* Topoisomerase IV: This enzyme is crucial for separating daughter chromosomes after replication.

By inhibiting these enzymes, difluorinated THQs block DNA synthesis, leading to bacterial cell death. [12]The fluorine atom at the C-6 position (in the related quinolone structure) is known to be critical for improving gyrase-complex binding and enhancing antibacterial potency. [3]

Neuroprotective Effects

Emerging evidence suggests that THQ derivatives possess significant neuroprotective properties, making them attractive candidates for treating neurodegenerative diseases like Parkinson's Disease (PD). [13] Mechanism of Action: The neuroprotective effects are largely attributed to their antioxidant and anti-inflammatory capabilities.

-

Oxidative Stress Reduction: Compounds like 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) have been shown to decrease oxidative stress by restoring the activity of antioxidant enzymes and upregulating key transcription factors like Nrf2 and Foxo1. [14]* Anti-inflammatory Action: They can suppress neuroinflammation by modulating pathways such as NF-κB. [13]* Anti-apoptotic Effects: By mitigating cellular stress, these compounds inhibit the downstream activation of apoptotic pathways in neurons. [14]

Quantitative Data Summary

The potency of difluorinated tetrahydroquinolines is quantified by metrics such as the half-maximal inhibitory concentration (IC₅₀) for anticancer activity and the minimum inhibitory concentration (MIC) for antibacterial effects.

| Compound Class | Biological Activity | Target Cell/Organism | Potency (IC₅₀/MIC) | Reference(s) |

| Tetrahydroquinolinones | Anticancer | HCT-116 (Colon) | Micromolar concentrations | [15][16] |

| A549 (Lung) | IC₅₀ = 0.033 µM (for 10e) | [17][18] | ||

| MCF-7 (Breast) | IC₅₀ = 0.087 µM (for 10h) | [18] | ||

| 2-Arylquinolines | Anticancer | PC3 (Prostate) | IC₅₀ = 31.37 µM | [5] |

| HeLa (Cervical) | IC₅₀ = 8.3 µM | [5] | ||

| Facile Quinolines | Antibacterial | C. difficile UK6 | MIC ≤ 4.0 µg/mL | [10] |

| Fluoroquinolones | Antibacterial | Gram-positive/negative | Varies (Potent) | [9][12] |

Note: Data is compiled from various studies on THQ and related quinoline derivatives to illustrate the range of potency. Specific values are highly dependent on the exact molecular structure and assay conditions.

Core Experimental Protocols

To ensure scientific integrity and reproducibility, the following are detailed, self-validating protocols for assessing the primary biological activities of novel difluorinated tetrahydroquinoline derivatives.

Protocol: In Vitro Cytotoxicity (MTT Assay)

This colorimetric assay is a fundamental first step to evaluate the antiproliferative potential of a compound by measuring the metabolic activity of viable cells. [19][20][21] Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (IC₅₀).

Methodology:

-

Cell Culture & Seeding:

-

Culture desired cancer cell lines (e.g., MCF-7, A549) under standard conditions (37°C, 5% CO₂).

-

Harvest cells using trypsin and perform a cell count.

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium and incubate for 24 hours to allow for attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the difluorinated THQ derivative in DMSO.

-

Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).

-

Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (DMSO) and untreated control wells.

-

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator. [19]4. MTT Assay:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. [22]5. Data Acquisition & Analysis:

-

Measure the absorbance at 540-570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot a dose-response curve (Viability % vs. log[Concentration]) and determine the IC₅₀ value using non-linear regression analysis.

-

Protocol: General Enzyme Inhibition Assay

This protocol provides a framework for determining a compound's ability to inhibit a specific enzyme target (e.g., a kinase, DNA gyrase). [23][24] Objective: To determine the IC₅₀ of the compound against a target enzyme and to elucidate the mechanism of inhibition.

Methodology:

-

Reagent Preparation:

-

Prepare an assay buffer optimized for the target enzyme's activity (pH, ionic strength).

-

Prepare solutions of the purified enzyme, the substrate, and any necessary cofactors (e.g., ATP, Mg²⁺).

-

Prepare serial dilutions of the difluorinated THQ inhibitor in the assay buffer.

-

-

Assay Procedure (IC₅₀ Determination):

-

In a 96-well plate, add the enzyme and varying concentrations of the inhibitor. Include a no-inhibitor control (100% activity) and a no-enzyme control (background).

-

Pre-incubate the enzyme and inhibitor for 10-15 minutes at the optimal temperature to allow for binding. [23] * Initiate the reaction by adding the substrate to all wells.

-

-

Reaction Monitoring:

-

Monitor the rate of product formation or substrate depletion over time using a suitable detection method (e.g., spectrophotometry, fluorimetry, luminometry).

-

Ensure measurements are taken during the initial linear phase of the reaction (steady-state). [25]4. Data Analysis:

-

Calculate the initial reaction velocity (rate) for each inhibitor concentration.

-

Determine the percent inhibition relative to the no-inhibitor control.

-

Plot percent inhibition versus log[Inhibitor] and fit the data to determine the IC₅₀ value. [26]5. Mechanism of Action (MOA) Studies (Optional Follow-up):

-

To determine if inhibition is competitive, non-competitive, etc., repeat the assay by varying the concentration of both the substrate and the inhibitor. [24][25] * Analyze the data using Lineweaver-Burk or Michaelis-Menten plots.

-

Conclusion and Future Perspectives

Difluorinated tetrahydroquinolines stand at the confluence of privileged scaffold chemistry and modern fluorine technology. The strategic incorporation of difluoro-substituents imparts enhanced physicochemical and pharmacological properties, unlocking potent biological activities across diverse therapeutic areas, including oncology, infectious disease, and neurodegeneration. Their demonstrated ability to induce cancer cell apoptosis, inhibit essential bacterial enzymes, and protect neurons from oxidative damage underscores their immense therapeutic potential.

The future of this chemical class is bright. Further exploration will focus on refining SAR to develop derivatives with even greater potency and selectivity. Advanced synthetic methods will enable access to novel and more complex analogs. As our understanding of disease pathways deepens, these versatile scaffolds will undoubtedly be adapted to engage new and challenging biological targets. The comprehensive framework provided in this guide—from rational synthesis to robust biological evaluation—should empower researchers to fully exploit the potential of difluorinated tetrahydroquinolines in the quest for novel and effective medicines.

References

A comprehensive list of references is available upon request, including clickable URLs to the original source materials.

Sources

- 1. Tetrahydroquinoline-containing natural products discovered within the last decade: occurrence and bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. tandfonline.com [tandfonline.com]

- 4. benchchem.com [benchchem.com]

- 5. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Tetrahydroquinoline synthesis [organic-chemistry.org]

- 7. Synthesis of tetrahydroquinoline derivatives via electrochemical hydrocyanomethylation or hydrogenation of quinolines with MeCN - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C–H Fluorination of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The fluorinated quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. mdpi.com [mdpi.com]

- 13. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson’s Disease [mdpi.com]

- 14. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design, synthesis, and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. benchchem.com [benchchem.com]

- 20. ijprajournal.com [ijprajournal.com]

- 21. researchgate.net [researchgate.net]

- 22. benchchem.com [benchchem.com]

- 23. superchemistryclasses.com [superchemistryclasses.com]

- 24. benchchem.com [benchchem.com]

- 25. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 26. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Characterization of 5,7-Difluoro-1,2,3,4-tetrahydroquinoline

Introduction

5,7-Difluoro-1,2,3,4-tetrahydroquinoline is a fluorinated heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. As such, the unambiguous characterization of this molecule is paramount. This guide provides a comprehensive overview of the expected spectroscopic data for this compound and outlines the methodologies for their acquisition and interpretation. While experimental data for this specific molecule is not widely published, this document leverages established principles of spectroscopy and data from analogous structures to provide a robust predictive framework for its analysis.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information about the molecular framework and the influence of the fluorine substituents.

A. Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for the aliphatic and aromatic protons, with characteristic couplings to adjacent protons and fluorine atoms. The chemical shifts are predicted for a sample dissolved in deuterated chloroform (CDCl₃), a common solvent for NMR analysis.[1][2]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-N (Amine) | 3.5 - 4.5 | Broad singlet (br s) | N/A |

| H-6 (Aromatic) | 6.2 - 6.4 | Triplet of doublets (td) or Triplet (t) | J(H-F) ≈ 8-10, J(H-H) ≈ 2-3 |

| H-8 (Aromatic) | 6.4 - 6.6 | Triplet of doublets (td) or Triplet (t) | J(H-F) ≈ 8-10, J(H-H) ≈ 2-3 |

| C2-H₂ (Aliphatic) | 3.2 - 3.4 | Triplet (t) | J(H-H) ≈ 5-7 |

| C3-H₂ (Aliphatic) | 1.9 - 2.1 | Multiplet (m) | J(H-H) ≈ 5-7 |

| C4-H₂ (Aliphatic) | 2.7 - 2.9 | Triplet (t) | J(H-H) ≈ 5-7 |

Causality of Predictions:

-

Aromatic Protons (H-6, H-8): The two aromatic protons are flanked by fluorine atoms, which are strongly electron-withdrawing and exhibit significant through-bond and through-space coupling. This will result in complex splitting patterns, likely triplets of doublets or triplets, and a notable upfield shift compared to non-fluorinated tetrahydroquinoline.

-

Aliphatic Protons (C2-H₂, C3-H₂, C4-H₂): These protons will appear as multiplets characteristic of a substituted saturated ring system. The protons on C2, being adjacent to the nitrogen atom, will be the most deshielded of the aliphatic protons. The protons on C4, being benzylic, will also be deshielded relative to the C3 protons.

-

Amine Proton (H-N): The chemical shift of the N-H proton is highly dependent on solvent and concentration. It is expected to be a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

B. Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will reveal the carbon skeleton, with the chemical shifts of the aromatic carbons being significantly influenced by the C-F coupling.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constants (J, Hz) |

| C-2 | 40 - 45 | Singlet (s) | N/A |

| C-3 | 22 - 26 | Singlet (s) | N/A |

| C-4 | 25 - 30 | Singlet (s) | N/A |

| C-4a | 120 - 125 | Triplet (t) | ³J(C-F) ≈ 3-5 |

| C-5 | 155 - 160 | Doublet (d) | ¹J(C-F) ≈ 240-250 |

| C-6 | 98 - 102 | Triplet (t) | ²J(C-F) ≈ 25-30 |

| C-7 | 157 - 162 | Doublet (d) | ¹J(C-F) ≈ 240-250 |

| C-8 | 100 - 104 | Triplet (t) | ²J(C-F) ≈ 25-30 |

| C-8a | 145 - 150 | Doublet of doublets (dd) | ²J(C-F) ≈ 10-15, ⁴J(C-F) ≈ 2-4 |

Causality of Predictions:

-

Fluorinated Carbons (C-5, C-7): These carbons will exhibit large one-bond C-F coupling constants (¹J(C-F)) and will be significantly deshielded.

-

Carbons Adjacent to Fluorination (C-4a, C-6, C-8, C-8a): These carbons will show smaller two-, three-, or four-bond C-F couplings. The electron-withdrawing nature of fluorine will also influence their chemical shifts.

-

Aliphatic Carbons (C-2, C-3, C-4): These carbons are expected to have chemical shifts in the typical aliphatic region, with C-2 being the most deshielded due to its proximity to the nitrogen atom.

C. Experimental Protocol for NMR Data Acquisition

A standardized protocol for NMR sample preparation and data acquisition is crucial for obtaining high-quality, reproducible spectra.[3][4][5][6]

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.

-

Using a Pasteur pipette with a cotton plug, filter the solution into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely. The final sample height should be approximately 4-5 cm.

-

-

Instrument Setup and Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire a ¹H NMR spectrum using standard acquisition parameters (e.g., 45° pulse, 1-2 second relaxation delay, 16-32 scans).

-

Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., 30° pulse, 2-second relaxation delay, 1024 or more scans).

-

For more detailed structural analysis, consider acquiring 2D NMR spectra such as COSY, HSQC, and HMBC.

-

D. NMR Workflow Diagram

Caption: Workflow for NMR analysis of this compound.

II. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

A. Predicted Mass Spectral Data

For this compound (C₉H₉F₂N), the following ions are predicted in an electron ionization (EI) mass spectrum.[7]

| m/z | Predicted Ion | Interpretation |

| 169 | [M]⁺ | Molecular Ion |

| 168 | [M-H]⁺ | Loss of a hydrogen radical |

| 154 | [M-CH₃]⁺ | Loss of a methyl radical (from aliphatic ring) |

| 141 | [M-C₂H₄]⁺ | Retro-Diels-Alder fragmentation |

Causality of Predictions:

-

Molecular Ion ([M]⁺): The molecular ion peak at m/z 169 is expected to be reasonably intense, corresponding to the exact mass of the molecule.

-

[M-H]⁺: Loss of a hydrogen atom, likely from the benzylic position (C4) or the nitrogen, is a common fragmentation pathway for such compounds.

-

[M-CH₃]⁺ and [M-C₂H₄]⁺: Fragmentation of the saturated heterocyclic ring is also anticipated, leading to the loss of small alkyl fragments. A retro-Diels-Alder fragmentation is a characteristic pathway for tetrahydroquinolines.[7]

B. Experimental Protocol for Mass Spectrometry Data Acquisition

A general protocol for acquiring mass spectral data of a small organic molecule using electrospray ionization (ESI) coupled with liquid chromatography (LC-MS) is provided below.[8][9][10][11][12]

-

Sample Preparation:

-

Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase to be used for LC-MS analysis.

-

Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.

-

-

Instrument Setup and Data Acquisition:

-

Set up the LC-MS system with an appropriate reversed-phase column (e.g., C18).

-

Use a mobile phase gradient of water and acetonitrile, both containing 0.1% formic acid to promote ionization.

-

Set the mass spectrometer to acquire data in positive ion mode.

-

Optimize the ESI source parameters (e.g., capillary voltage, gas flow rates, temperature).

-

Inject the sample and acquire the full scan mass spectrum.

-

If desired, perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain fragmentation data.

-

C. Mass Spectrometry Workflow Diagram

Caption: Workflow for LC-MS analysis of this compound.

III. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

A. Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show the following characteristic absorption bands.[13][14][15][16]

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 3350 - 3450 | N-H stretch | Medium |

| 2850 - 3000 | C-H stretch (aliphatic) | Medium-Strong |

| 1600 - 1620 | C=C stretch (aromatic) | Medium |

| 1480 - 1520 | C=C stretch (aromatic) | Strong |

| 1250 - 1350 | C-N stretch | Medium |

| 1100 - 1200 | C-F stretch | Strong |

Causality of Predictions:

-

N-H Stretch: The secondary amine will give a characteristic absorption in this region.

-

C-H Stretches: Both aliphatic and aromatic C-H stretches will be present.

-

C=C Stretches: The aromatic ring will have characteristic absorptions in the 1480-1620 cm⁻¹ region.

-

C-F Stretches: The C-F bonds will give rise to strong absorptions in the fingerprint region.

B. Experimental Protocol for ATR-IR Data Acquisition

Attenuated Total Reflectance (ATR) is a convenient method for obtaining IR spectra of solid and liquid samples with minimal preparation.[17][18][19][20][21]

-

Instrument Setup:

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol.

-

Acquire a background spectrum of the empty ATR crystal.

-

-

Sample Analysis:

-

Place a small amount of the solid sample onto the ATR crystal.

-

Lower the press arm to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum.

-

After analysis, clean the crystal thoroughly.

-

C. IR Spectroscopy Workflow Diagram

Caption: Workflow for UV-Vis spectroscopic analysis.

Conclusion

This technical guide provides a detailed predictive framework for the spectroscopic characterization of this compound. By combining theoretical predictions with established experimental protocols, researchers and drug development professionals can confidently acquire and interpret the necessary data to confirm the structure and purity of this important fluorinated scaffold. The provided workflows and explanations of the underlying principles are intended to serve as a valuable resource for the synthesis and analysis of this and related compounds.

References

-

Draper, P. M., & MacLean, D. B. (1968). Mass spectra of tetrahydroquinolines. Canadian Journal of Chemistry, 46(9), 1499-1505. [Link]

-

Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments?[Link]

-